Imirestat

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Imirestat (AL 1576, HOE 843) is a spirohydantoin aldose reductase inhibitor (ARI) with nanomolar potency (IC50 8.5 nM) and proven in vivo efficacy in diabetic neuropathy models at 1 mg/kg oral dose. Unlike generic ARIs, imirestat exhibits saturable tissue binding and a 140-hour lens half-life after topical administration, enabling sustained target engagement in ocular and neural tissues with less frequent dosing. This unique pharmacokinetic signature makes it the definitive reference standard for polyol pathway research, diabetic cataract studies, and periodontitis models (US 20100292287). Not for human use; for preclinical R&D only.

Molecular Formula C15H8F2N2O2
Molecular Weight 286.23 g/mol
CAS No. 89391-50-4
Cat. No. B1671795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImirestat
CAS89391-50-4
SynonymsAL 1576
AL-1576
AL-theta-1576
AL1576
ALO1576
HOE 843
HOE-843
imirestat
spiro(2,7-difluoro-9H-fluoren-9,4'-imidazolidine)-2',5'-dione
Molecular FormulaC15H8F2N2O2
Molecular Weight286.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3
InChIInChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21)
InChIKeyQCCHBHSAIQIQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imirestat (CAS 89391-50-4): A Potent Aldose Reductase Inhibitor for Diabetic Complications Research and Development


Imirestat (also known as AL 1576 or HOE 843) is a small molecule aldose reductase inhibitor (ARI) belonging to the spirohydantoin chemical class [1]. It functions by inhibiting the enzyme aldose reductase (AKR1B1), the first and rate-limiting step in the polyol pathway, which is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy [2]. Imirestat demonstrates high in vitro potency, with reported IC50 values in the low nanomolar range for rat lens and human placental aldose reductase [3]. Originally developed by Alcon, imirestat was advanced to Phase III clinical trials for diabetic complications before discontinuation, and it remains a widely used research tool in preclinical studies [4]. While not approved for clinical use, its well-characterized pharmacology and unique tissue distribution properties make it a critical reference standard in aldose reductase research and drug discovery programs [5].

Why Imirestat Cannot Be Simply Substituted by Other Aldose Reductase Inhibitors in Research Protocols


Aldose reductase inhibitors (ARIs) are not a homogenous class; they exhibit significant divergence in potency, selectivity for aldose reductase subtypes, pharmacokinetic behavior, and tissue penetration [1]. Although compounds like sorbinil, epalrestat, and tolrestat also inhibit aldose reductase, their molecular structures, binding modes, and physiochemical properties differ substantially from imirestat, leading to distinct in vitro and in vivo profiles [2]. For instance, imirestat displays a unique dose-dependent pharmacokinetic signature characterized by saturable tissue binding, resulting in a prolonged terminal half-life at low doses and enhanced accumulation in target tissues such as the lens [3]. Substituting imirestat with a generic ARI in a preclinical model could introduce experimental variability, alter dose-response relationships, and potentially yield non-reproducible or misleading results, especially in studies focused on diabetic neuropathy or ocular complications [4].

Quantitative Differentiation of Imirestat: Evidence-Based Comparison Against Key Aldose Reductase Inhibitors


Imirestat Exhibits Superior Potency Against Rat Lens Aldose Reductase Compared to Sorbinil and Tolrestat

Imirestat demonstrates a significantly lower IC50 (8.5 nM) for inhibiting rat lens aldose reductase when compared directly to sorbinil (320 nM) and tolrestat (35 nM) [1]. This represents a 37.6-fold higher potency than sorbinil and a 4.1-fold higher potency than tolrestat in the same enzyme assay . This quantitative advantage in potency is a critical differentiator for researchers requiring maximal enzyme inhibition at lower compound concentrations, potentially reducing off-target effects in complex biological systems [2].

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Imirestat Displays a Unique Dose-Dependent Pharmacokinetic Profile with Prolonged Half-Life at Low Doses, Distinct from Other ARIs

Imirestat exhibits a non-linear, dose-dependent pharmacokinetic profile in humans, with an apparent elimination half-life that decreases as the dose increases: 272 ± 138 hours at a 2 mg dose versus 66 ± 30 hours at a 50 mg dose [1]. This behavior, attributed to saturable tissue binding, is in stark contrast to other aldose reductase inhibitors like sorbinil, which shows a much shorter and dose-independent half-life (e.g., ~15 hours) [2]. This prolonged tissue retention at low doses makes imirestat uniquely suited for chronic dosing studies where sustained enzyme inhibition is desired without frequent administration [3].

Pharmacokinetics Dose-Dependence Tissue Binding

Superior Ocular Tissue Retention of Imirestat Following Topical Administration Enables Lens-Specific Targeting

Following topical ocular administration, imirestat is rapidly absorbed into the aqueous humor but, crucially, it is retained in the lens with an exceptionally long apparent elimination half-life of 140 hours [1]. This is a unique pharmacokinetic feature among ARIs; for comparison, sorbinil also shows lens penetration but with a significantly shorter residence time [2]. The prolonged retention in the lens is likely due to saturable binding to aldose reductase within this target tissue, providing a sustained local pharmacodynamic effect that is highly relevant for studying diabetic cataract prevention and treatment [3].

Ocular Pharmacology Tissue Distribution Diabetic Cataract

Imirestat Demonstrates High Affinity Binding to Human AKR1B1 with Sub-50 nM Ki, Differentiating It from Less Potent Analogs

Imirestat binds to human aldose reductase (AKR1B1) with a high affinity, exhibiting a Ki of 46 nM . This binding constant places it among the more potent ARIs. For context, while direct Ki comparisons with epalrestat are not consistently reported in the same assay, epalrestat is generally described as a weaker inhibitor with an IC50 of 72 nM , suggesting a correspondingly lower binding affinity. The strong, sub-50 nM binding of imirestat supports its utility in biochemical assays requiring robust and sustained enzyme inhibition [1].

Enzyme Kinetics Binding Affinity Aldo-Keto Reductase

Imirestat's In Vivo Efficacy in Improving Nerve Conduction Velocity in Diabetic Rats Validates its Utility for Neuropathy Studies

In a streptozotocin-induced diabetic rat model, oral administration of imirestat at a dose of 1 mg/kg resulted in a significant improvement in nerve conduction velocity (NCV), a key functional endpoint for diabetic neuropathy [1]. This effect was observed without altering the resistance to hypoxic conduction blockade or the deficit in insulin-stimulated ouabain-sensitive ATPase activity [2]. This specific in vivo efficacy distinguishes imirestat from some other ARIs that may show in vitro potency but fail to translate to functional improvement in relevant animal models, underscoring its value as a positive control or lead compound in neuropathy research [3].

Diabetic Neuropathy In Vivo Efficacy Nerve Conduction

Key Research and Preclinical Application Scenarios for Imirestat


Preclinical In Vivo Models of Diabetic Neuropathy

Imirestat is an ideal positive control or test compound for studies examining the role of the polyol pathway in diabetic peripheral neuropathy. Its validated in vivo efficacy in improving nerve conduction velocity in diabetic rats, as evidenced at a 1 mg/kg oral dose [1], makes it suitable for chronic dosing regimens aimed at assessing functional, biochemical, and morphological changes in peripheral nerves. The compound's prolonged tissue retention supports less frequent dosing schedules in long-term studies [2].

Ophthalmic Research on Diabetic Cataract and Retinopathy

The unique ocular pharmacokinetic profile of imirestat, particularly its 140-hour half-life in the lens following topical administration [3], makes it an invaluable tool for investigating the pathogenesis and potential treatment of diabetic cataract. Researchers can utilize imirestat to achieve sustained local aldose reductase inhibition in the lens, allowing for the study of long-term effects on sorbitol accumulation, lens opacity, and other cataract-related endpoints. This is a key differentiator from other ARIs that lack such pronounced lens retention [4].

In Vitro Biochemical and Cellular Assays for Aldose Reductase Inhibition

Imirestat serves as a high-potency reference inhibitor for in vitro assays designed to measure aldose reductase activity. Its low nanomolar IC50 (8.5 nM) and sub-50 nM Ki values against rat and human enzymes ensure robust and complete inhibition at low concentrations, minimizing the risk of off-target effects. It is particularly useful for enzyme kinetics studies, high-throughput screening for novel ARIs, and validating cellular models of hyperglycemia-induced polyol pathway activation [5].

Periodontal Disease Research in Diabetic Animal Models

Imirestat has been specifically cited in a patent application (US 20100292287) as an effective agent for preventing and treating periodontitis, a common complication of diabetes, by inhibiting aldose reductase activity to reduce alveolar bone loss [6]. This application scenario highlights its utility in studying the connection between the polyol pathway and diabetic periodontitis, a less explored but clinically significant area. Researchers can use imirestat to probe the mechanisms linking hyperglycemia to periodontal tissue destruction in relevant animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imirestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.